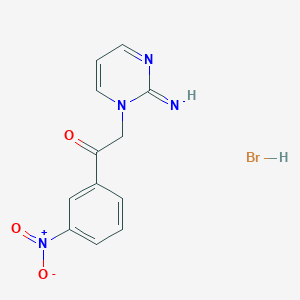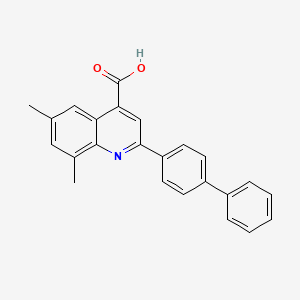![molecular formula C15H23NO2 B5974214 2-ethoxy-6-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol](/img/structure/B5974214.png)
2-ethoxy-6-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethoxy-6-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol, commonly known as EMAP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. EMAP belongs to the class of phenolic compounds and has been found to exhibit a wide range of pharmacological properties.
作用機序
EMAP exerts its pharmacological effects through various mechanisms. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. EMAP also induces apoptosis in cancer cells by activating the caspase pathway. Additionally, EMAP has been found to modulate the activity of neurotransmitters in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
EMAP has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. EMAP also exhibits anti-tumor effects by inducing apoptosis in cancer cells. Additionally, EMAP has been found to improve cognitive function and memory retention in animal models of Alzheimer's disease.
実験室実験の利点と制限
EMAP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits a wide range of pharmacological properties, making it a versatile compound for studying various biological processes. However, EMAP has some limitations as well. Its potency and efficacy may vary depending on the cell type and experimental conditions used. Additionally, more studies are needed to determine the optimal dosage and administration route for EMAP.
将来の方向性
There are several potential future directions for research on EMAP. One area of interest is the development of EMAP-based drugs for the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, EMAP has shown promising results in animal models of cancer, and further studies are needed to determine its potential as an anti-cancer agent. Finally, EMAP has been found to have neuroprotective effects, and more research is needed to determine its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In conclusion, EMAP is a promising compound with a wide range of pharmacological properties. While more research is needed to fully understand its potential therapeutic applications, EMAP represents a promising avenue for the development of new drugs for the treatment of various diseases.
合成法
EMAP can be synthesized through a multistep process involving the reaction of 2-ethoxyphenol with ethyl 2-methyl-2-propenoate followed by amination with diethylamine and subsequent reduction with sodium borohydride. The final product is obtained after purification through column chromatography.
科学的研究の応用
EMAP has been extensively studied for its potential use in the treatment of various diseases. Studies have shown that EMAP exhibits anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been found to have neuroprotective effects and can potentially be used in the treatment of Alzheimer's disease.
特性
IUPAC Name |
2-ethoxy-6-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-5-16(10-12(3)4)11-13-8-7-9-14(15(13)17)18-6-2/h7-9,17H,3,5-6,10-11H2,1-2,4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPQKZSTVKQAQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C(C(=CC=C1)OCC)O)CC(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B5974133.png)
![(3,5-dimethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B5974138.png)
![3-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5974153.png)
![5-{[(4-chlorophenyl)amino]methyl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5974158.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-2-(2-oxo-1-piperidinyl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5974167.png)
![(1S,9S)-11-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5974175.png)

![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B5974207.png)

![2-{2-[(3-nitrobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B5974217.png)
![N-methyl-5-(1-{[(2-methylbenzyl)thio]acetyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B5974225.png)
![N-[4-(diethylamino)-3-methylphenyl]-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5974227.png)
![7-chloro-6-methoxy-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B5974237.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]pyrrolidine-1-carboxamide](/img/structure/B5974243.png)